4-ethoxy-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
Overview
Description
4-ethoxy-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide and a suitable base.
Coumarin Formation: The coumarin moiety is synthesized through a Pechmann condensation reaction, involving the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, typically using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-ethoxy-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The coumarin moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
4-ethoxy-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide can be compared with other coumarin derivatives such as:
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl derivatives: These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities.
4-hydroxycoumarin derivatives: Known for their anticoagulant properties, these compounds differ in their functional groups and overall reactivity.
7-ethoxy-4-methylcoumarin: Another coumarin derivative with different substituents, leading to distinct applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-(2-oxochromen-6-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-16-6-3-12(10-14(16)20(23)24)18(22)19-13-5-7-15-11(9-13)4-8-17(21)26-15/h3-10H,2H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXARPXTIWURE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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